molecular formula C19H23BN2O3 B14783787 2-pyridin-2-yl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide

2-pyridin-2-yl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide

Cat. No.: B14783787
M. Wt: 338.2 g/mol
InChI Key: DREMUDJXCKFHPJ-UHFFFAOYSA-N
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Description

2-pyridin-2-yl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide is a complex organic compound that combines a pyridine ring, a benzamide group, and a boronate ester. This unique structure gives it distinct properties that make it valuable in various fields of chemical and biological research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-pyridin-2-yl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide typically involves the reaction of 2-pyridinecarboxylic acid with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .

Mechanism of Action

The mechanism of action of 2-pyridin-2-yl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with hydroxyl groups on enzymes or receptors, modulating their activity. This interaction can inhibit enzyme activity or alter receptor signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H23BN2O3

Molecular Weight

338.2 g/mol

IUPAC Name

2-pyridin-2-yl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide

InChI

InChI=1S/C19H23BN2O3/c1-18(2)19(3,4)25-20(24-18)14-8-10-15(11-9-14)22-17(23)13-16-7-5-6-12-21-16/h5-12H,13H2,1-4H3,(H,22,23)

InChI Key

DREMUDJXCKFHPJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=N3

Origin of Product

United States

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